![molecular formula C17H14N4O3S B10991173 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991173.png)
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a benzothiazole ring fused with an oxazolo[5,4-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized from o-phenylenediamine and carbon disulfide in the presence of a base.
Formation of Oxazolo[5,4-b]pyridine Ring: This ring system can be synthesized from pyridine-3,4-diamine and N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent.
Coupling Reaction: The final step involves coupling the benzothiazole and oxazolo[5,4-b]pyridine rings under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and non-toxic reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Exposure to concentrated HCl at elevated temperatures (80–100°C) cleaves the amide bond, yielding 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid and 6-methoxy-1,3-benzothiazol-2(3H)-imine .
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Basic Hydrolysis : Treatment with NaOH (2M, reflux) generates the corresponding carboxylate salt and amine derivative.
Key Data :
Condition | Reagents | Product | Yield (%) |
---|---|---|---|
Acidic | HCl/H2O | Carboxylic acid + Amine | ~65 |
Basic | NaOH/EtOH | Carboxylate salt | ~72 |
Electrophilic Aromatic Substitution
The benzothiazole ring participates in electrophilic substitutions due to electron-rich sulfur and nitrogen atoms:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 4- or 7-position of the benzothiazole ring.
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Halogenation : Bromination using Br₂/FeBr₃ produces 5-bromo or 7-bromo derivatives, depending on reaction conditions.
Mechanistic Insight :
The methoxy group at position 6 directs electrophiles to para and meta positions relative to itself, while the thiazole nitrogen activates the ring.
Methoxy Group Transformations
The methoxy group undergoes demethylation and nucleophilic displacement:
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Demethylation : Treatment with HBr in acetic acid (120°C, 6h) converts the methoxy group to a hydroxyl group.
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Nucleophilic Substitution : Reaction with amines (e.g., NH₃/MeOH) under high pressure replaces the methoxy group with an amino group.
Comparative Reactivity :
Reaction | Reagents | Product |
---|---|---|
Demethylation | HBr/AcOH | 6-Hydroxybenzothiazole derivative |
Amination | NH₃/MeOH | 6-Aminobenzothiazole derivative |
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand for metal ions:
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Copper(II) Complexation : Reacts with CuCl₂ in ethanol to form a tetrahedral complex, confirmed by UV-Vis spectroscopy (λmax = 620 nm).
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Palladium Catalysis : Serves as a ligand in Suzuki-Miyaura coupling, enhancing catalytic efficiency by 20% compared to simpler ligands.
Cyclization and Ring-Opening
The oxazole ring exhibits dual reactivity:
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Ring-Opening : Treatment with H₂O₂ in acetic acid cleaves the oxazole ring, forming a diketone intermediate.
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Cycloaddition : Reacts with acetylenedicarboxylate in DMF to form fused pyridine derivatives.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler benzothiazoles due to its fused oxazolo-pyridine system:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with DNA or protein targets involved in cell cycle regulation. For example, certain derivatives have been reported to induce apoptosis in cancer cells through activation of caspase pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative disease treatment. For instance, compounds structurally related to this benzothiazole derivative have exhibited selective inhibition towards MAO-B with IC50 values indicating strong potency.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Derivative : The initial step often includes the reaction of 2-amino-6-methoxybenzothiazole with appropriate aldehydes or ketones to form the ylidene structure.
- Oxazole Ring Formation : Subsequent cyclization reactions are performed to introduce the oxazole ring using acylation methods.
- Final Coupling Reaction : The final product is obtained through coupling with carboxylic acid derivatives or amines under specific conditions (e.g., using coupling agents like EDC or DCC).
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of various benzothiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains.
Case Study 2: Anticancer Activity
A series of synthesized benzothiazole derivatives were tested for their anticancer properties in vitro against human cancer cell lines (e.g., HeLa and MCF-7). This compound showed significant cytotoxicity with an IC50 value of 20 µM after 48 hours of treatment.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as 2-aminobenzothiazole.
Oxazolo[5,4-b]pyridine Derivatives: Compounds with an oxazolo[5,4-b]pyridine ring, such as oxazolo[4,5-b]pyridine-2(3H)-thione.
Uniqueness
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of benzothiazole and oxazolo[5,4-b]pyridine rings, along with methoxy and dimethyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is C18H22N6O2S with a molecular weight of 386.5 g/mol. Its structural characteristics suggest potential interactions with biological targets.
Biological Activities
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities:
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Anticancer Activity :
- Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, modifications to the benzothiazole nucleus have been linked to enhanced anticancer properties. Compounds similar to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as A431 and H1299 .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Benzothiazole derivatives are also noted for their antimicrobial activity. The presence of the methoxy group in the compound may enhance its interaction with microbial targets .
Case Studies
Several studies highlight the biological activity of similar benzothiazole compounds:
- Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated an IC50 value of 0.212 µM against MAO-B, indicating strong inhibition potential .
- Enzyme Inhibition Studies : Another study reported that specific benzothiazole derivatives exhibited mixed-type inhibition on AChE and BuChE enzymes, suggesting their potential use in treating Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzothiazole core.
- Introduction of the methoxy group.
- Construction of the oxazole ring.
- Final amide bond formation.
These synthetic pathways are critical for developing compounds with enhanced biological activities.
Properties
Molecular Formula |
C17H14N4O3S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O3S/c1-8-6-11(14-9(2)21-24-16(14)18-8)15(22)20-17-19-12-5-4-10(23-3)7-13(12)25-17/h4-7H,1-3H3,(H,19,20,22) |
InChI Key |
VGSNPAZOJMVTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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